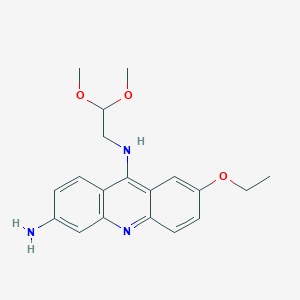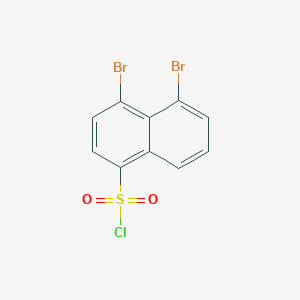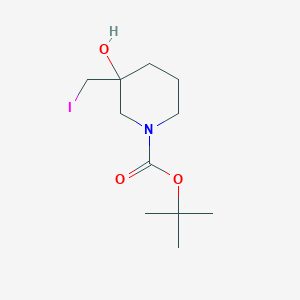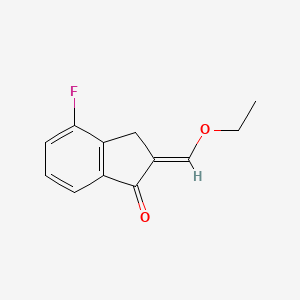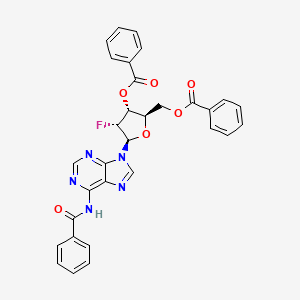
2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide” is a synthetic organic compound that features a pyrazole ring substituted with bromine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide” typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated pyrazole can then be reacted with an appropriate amine to introduce the amino group.
Amidation: Finally, the compound can be synthesized by reacting the intermediate with a suitable acylating agent to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions could target the bromine substituent or the amide group.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the pyrazole ring.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound could be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: It may be explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide
- 2-Amino-3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide
Uniqueness
The presence of the bromine atom in “2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide” may impart unique reactivity and properties compared to its chloro or fluoro analogs
Propiedades
Fórmula molecular |
C9H15BrN4O |
|---|---|
Peso molecular |
275.15 g/mol |
Nombre IUPAC |
2-amino-3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H15BrN4O/c1-5-7(10)6(2)14(13-5)4-9(3,12)8(11)15/h4,12H2,1-3H3,(H2,11,15) |
Clave InChI |
QUUZLXLMNYPJNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CC(C)(C(=O)N)N)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one](/img/structure/B15240847.png)
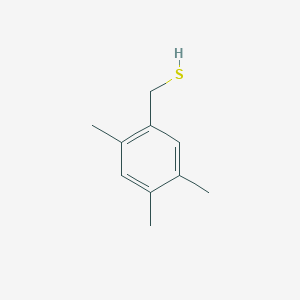

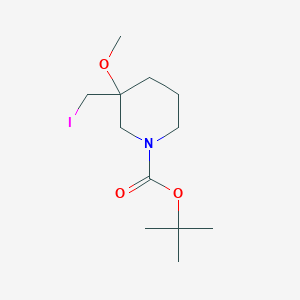
![1-Azaspiro[3.6]decane](/img/structure/B15240871.png)
